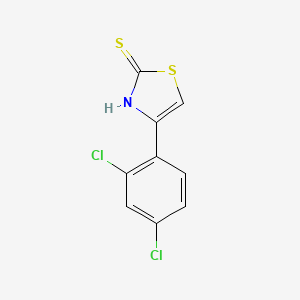

4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NS2 |

|---|---|

Molecular Weight |

262.2 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C9H5Cl2NS2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13) |

InChI Key |

MEZPROUSQPCUDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thioethers.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thioethers.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure is known for its antimicrobial properties. Compounds containing the 1,3-thiazole moiety have demonstrated activity against a range of microorganisms. For instance, derivatives of thiazole have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria. In a study comparing new thiazole derivatives with standard antibiotics, some compounds exhibited minimum inhibitory concentrations (MIC) lower than those of reference drugs like ketoconazole and chloramphenicol . This indicates potential for developing new antibacterial agents based on the thiazole scaffold.

Anticancer Properties

Research has shown that thiazole derivatives can inhibit the growth of cancer cells. A specific study reported that compounds derived from 4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancers . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its anticancer efficacy.

Neuroprotective Effects

Thiazoles have been investigated for their potential in treating neurodegenerative diseases. Compounds with thiazole structures have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. In vitro studies demonstrated that certain thiazole derivatives could effectively inhibit AChE, thereby increasing acetylcholine levels and potentially improving cognitive function .

Pesticidal Activity

Thiazole derivatives are also explored for their pesticidal properties. The compound this compound has been evaluated for its efficacy as a fungicide and insecticide. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals .

Herbicidal Activity

Research indicates that thiazoles can inhibit plant growth by interfering with key metabolic pathways in weeds. This suggests potential applications in formulating herbicides that target specific weed species without affecting crops .

Synthesis of Advanced Materials

Thiazoles are utilized in the synthesis of advanced materials due to their unique electronic properties. They can serve as building blocks for organic semiconductors and photovoltaic devices . The incorporation of thiazole into polymer matrices has been shown to enhance the thermal stability and conductivity of materials used in electronic applications.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antimicrobial | Yurttaş et al., 2015 | Demonstrated lower MIC values than reference antibiotics against certain pathogens. |

| Anticancer | Evren et al., 2019 | Compounds showed selective toxicity towards cancer cell lines with promising IC50 values. |

| Neuroprotection | Nature Research | Compounds exhibited significant AChE inhibition, indicating potential for Alzheimer's treatment. |

| Pesticidal | Agricultural Chemistry Journal | Effective against multiple pest species, suggesting viable agricultural applications. |

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol

- Core Heterocycle : 1,2,4-Triazole (vs. thiazole in the target compound).

- Substituents : 2,4-Dichlorophenyl and thiol groups.

- Key Differences : The triazole ring introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This structural change may influence bioavailability and target affinity. Similarity scoring (0.91) indicates close structural alignment but distinct reactivity .

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

- Core Heterocycle: Thiadiazole-thiazolidinone hybrid.

- Substituents : 2,4-Dichlorophenyl, methoxyphenyl, and sulfonyl groups.

- Activity: Demonstrated antifungal and herbicidal properties, attributed to the thiadiazole-thiazolidinone scaffold and electron-withdrawing dichlorophenyl group .

Functional Analogs with Bioactivity Data

EGFR-Inhibiting Thiazole Hybrids

- Example Compounds :

- 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (77a) : IC₅₀ = 145.1 ± 2.0 nM.

- 4-(4-Chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (77b) : IC₅₀ = 114.2 ± 0.4 nM.

- Key Insight : Methoxy and chloro substituents on phenyl rings enhance EGFR inhibition. The dichlorophenyl group in 77a/b contributes to hydrophobic interactions with the enzyme’s active site .

Rho/Myocar Inhibitors (Oxadiazole Derivatives)

- Example Compounds :

- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) : Synthesized via alkylation of the thiol precursor.

- 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) : Oxidized derivative of 20’ with improved solubility.

- Activity : Sulfonyl groups enhance polarity and metabolic stability compared to thioether analogs .

Antifungal Azoles with Dichlorophenyl Motifs

- Examples : Econazole, miconazole, and ketoconazole.

- Structural Feature : All contain a 2,4-dichlorophenyl group linked to an imidazole or triazole ring.

- Activity: Broad-spectrum antifungals targeting lanosterol 14α-demethylase. The dichlorophenyl moiety enhances binding to the enzyme’s heme cofactor .

Comparative Data Table

Key Insights from Comparative Analysis

Heterocycle Impact : Thiazoles generally exhibit higher metabolic stability than triazoles but may lack the hydrogen-bonding versatility of nitrogen-rich analogs.

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl) enhance target binding via hydrophobic and halogen-bonding interactions.

- Sulfonyl (-SO₂) or methoxy (-OCH₃) groups improve solubility and pharmacokinetics.

Activity Trends : Dichlorophenyl-containing compounds consistently show efficacy in enzyme inhibition (e.g., EGFR, Rho/Myocar) and antifungal activity, underscoring the moiety’s versatility.

Biological Activity

4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6Cl2N2S

- Molecular Weight : 233.12 g/mol

- Structural Characteristics : The compound features a thiazole ring substituted with a dichlorophenyl group, which is pivotal for its biological activity.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Effective | |

| Gram-negative bacteria | Moderate | |

| Fungi | Effective |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been evaluated against several cancer cell lines with promising results.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 15.0 ± 1.5 | |

| MCF-7 (Breast Cancer) | 12.5 ± 1.0 | |

| A549 (Lung Cancer) | 18.0 ± 2.0 |

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity can help mitigate oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing a significant reduction in viable cell counts after treatment with varying concentrations of the compound.

- Cytotoxicity in Cancer Cells : In vitro studies on HT-29 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis as confirmed by flow cytometry analyses.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(2,4-Dichlorophenyl)-1,3-thiazole-2-thiol, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of 2,4-dichlorophenyl-substituted precursors with thiourea derivatives. For example, thiazole-thiol derivatives are often prepared using Hantzsch thiazole synthesis, where α-haloketones react with thioureas. Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to minimize byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups; thiol proton at δ 3.5–4.0 ppm if not deprotonated).

- FTIR : Key peaks include S-H stretch (~2550 cm⁻¹), C-S (thiazole ring, ~690 cm⁻¹), and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 274.03 for C₉H₅Cl₂NS₂).

- XRD : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) to resolve bond lengths and angles (e.g., C-S bond ~1.68 Å) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess degradation under light, humidity, and temperature. For example:

- Thermal Stability : TGA/DSC analysis shows decomposition temperatures >200°C.

- Photostability : Exposure to UV light (λ = 254 nm) for 24 hours, with HPLC monitoring for degradation products (e.g., oxidation to disulfides).

- Humidity : Storage at 40°C/75% RH for 1 month; thiol oxidation can be mitigated using inert atmospheres (N₂) and antioxidants (e.g., BHT) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in antifungal or antibacterial efficacy often arise from assay conditions (e.g., pH, solvent). For example:

- Solvent Effects : DMSO vs. aqueous buffers can alter compound solubility and bioavailability. Standardize using ≤1% DMSO.

- Strain Variability : Test against ATCC fungal strains (e.g., Candida albicans ATCC 90028) with CLSI protocols. Cross-validate using microbroth dilution (MIC) and time-kill assays .

- Metabolite Interference : LC-MS/MS can identify degradation products or metabolites that may skew activity readings .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., thiol group reactivity).

- Molecular Docking : Use AutoDock Vina with fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinities. Key interactions include π-π stacking with dichlorophenyl and hydrogen bonding via thiol .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking results .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in thiazole-thiol derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃ on the phenyl ring) and evaluate changes in bioactivity.

- Pharmacophore Mapping : Identify critical moieties (e.g., thiol, dichlorophenyl) using CoMFA or CoMSIA.

- In Vivo/In Vitro Correlation : Compare MIC values with in vivo efficacy in murine models (e.g., systemic candidiasis) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.